Angiotensina II
Overview
Description
Angiotensin II (Ang II) is a peptide hormone that plays a key role in regulating blood pressure and fluid homeostasis . It is a naturally occurring substance in the body that causes the narrowing of blood vessels, which increases the blood pressure .
Synthesis Analysis
The synthesis of Angiotensin II starts with the solid-phase method, which gives an overall yield of 56% . The process begins with t-butyloxycar-bonylphenylalanylcopolystyrene-divinylbenzene and ends with a chromatographically pure octapeptide .
Molecular Structure Analysis
Angiotensin II is an active octapeptide hormone in the renin-angiotensin aldosterone system (RAAS) . Its molecular formula is C50H71N13O12 . The structure of Angiotensin II bound with endogenous peptide hormone has been solved .
Chemical Reactions Analysis
Angiotensin II is known to have various potential effects. It interacts with the Angiotensin receptor (AT1) on presynaptic adrenergic nerves, leading to the release of catecholamine . This can cause myocyte necrosis if the catecholamine level is excessive .
Physical And Chemical Properties Analysis
Angiotensin II is a member of the non-inhibitory serpin (serine protease inhibitor) superfamily . Its molecular weight is 1046.18 g/mol . It is a synthetic peptide .
Scientific Research Applications
Ang II's role in heart failure and endothelial function has been a focus of research, highlighting its clinical significance in high blood pressure, stroke prevention, congestive heart failure, and end-stage renal disease treatment (Ferrario, 2002).
The synthesis of Ang II in the 1960s was crucial for hypertension and cardiac hypertrophy research, leading to the development of new antihypertensive agents (Sen, 2000).
Mass spectrometry has been used for characterizing Ang II metabolism in ACE2 deficient mice, offering insights into systemic and tissue-specific renin-angiotensin systems (RAS), crucial for cardiovascular disease treatment (Oliver et al., 2013).
Ang II's etiology in hypertension and its role in glomerular hemodynamics and protection has been explored, contributing to a deeper understanding of the renin-angiotensin system (Laffer & Elijovich, 2001).
The isolation of a cDNA encoding the vascular type-1 angiotensin II receptor has advanced our understanding of the angiotensin II receptor gene family and its contribution to hypertension (Murphy et al., 1991).
Ang II plays a significant role in cardiovascular diseases, with research over a century uncovering its involvement in the pathophysiology of these diseases (Ferrario, 2006).
There has been a focus on the local regulatory actions of the tissue prorenin-renin-angiotensin system in reproductive and endocrine organs (Brunswig-Spickenheier, 1994).
The effect of exendin-4 on Ang II-induced proliferation and migration in vascular smooth muscle cells has been investigated, providing insights into potential treatments for cardiovascular diseases (Nagayama et al., 2015).
Mechanism of Action
Future Directions
properties
IUPAC Name |
3-amino-4-[[1-[[1-[[1-[[1-[[1-[2-[(1-carboxy-2-phenylethyl)carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-oxobutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H71N13O12/c1-5-28(4)41(47(72)59-36(23-31-25-54-26-56-31)48(73)63-20-10-14-38(63)45(70)60-37(49(74)75)22-29-11-7-6-8-12-29)62-44(69)35(21-30-15-17-32(64)18-16-30)58-46(71)40(27(2)3)61-43(68)34(13-9-19-55-50(52)53)57-42(67)33(51)24-39(65)66/h6-8,11-12,15-18,25-28,33-38,40-41,64H,5,9-10,13-14,19-24,51H2,1-4H3,(H,54,56)(H,57,67)(H,58,71)(H,59,72)(H,60,70)(H,61,68)(H,62,69)(H,65,66)(H,74,75)(H4,52,53,55) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZGUSIXMZVURDU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H71N13O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1046.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
11128-99-7 | |
Record name | Angiotensin II | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011128997 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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